D-天冬酰胺,N-(三苯甲基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

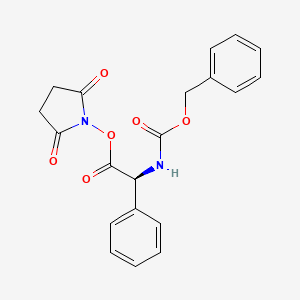

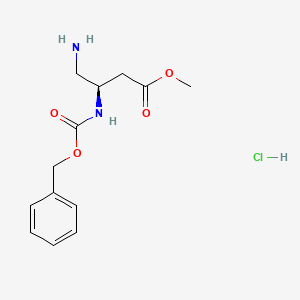

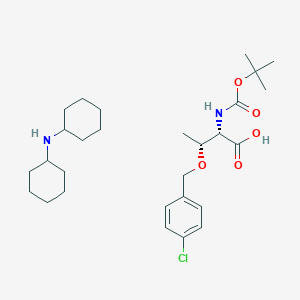

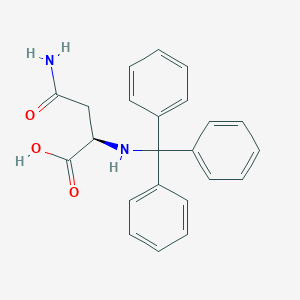

“D-Asparagine, N-(triphenylmethyl)-” is a compound with the molecular formula C23H22N2O3 . It is also known by other synonyms such as “200192-49-0”, “(2R)-4-amino-4-oxo-2-(tritylamino)butanoic acid”, and "Trityl-D-asparagine" . It is involved in the metabolic control of cell functions in nerve and brain tissue .

Synthesis Analysis

The synthesis of D-Asparagine, N-(triphenylmethyl)- is not explicitly mentioned in the search results. However, it is known that asparagine, a non-essential amino acid, is biosynthesized from aspartic acid and ammonia by asparagine synthetase .

Molecular Structure Analysis

The molecular structure of D-Asparagine, N-(triphenylmethyl)- is complex, with a molecular weight of 374.4 g/mol . The InChI representation of the molecule is InChI=1S/C23H22N2O3/c24-21(26)16-20(22(27)28)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,25H,16H2,(H2,24,26)(H,27,28)/t20-/m1/s1 .

Chemical Reactions Analysis

The specific chemical reactions involving D-Asparagine, N-(triphenylmethyl)- are not detailed in the search results. However, asparagine is known to be involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase .

Physical and Chemical Properties Analysis

The physical and chemical properties of D-Asparagine, N-(triphenylmethyl)- include a molecular weight of 374.4 g/mol, a computed XLogP3-AA of 0.7, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, a rotatable bond count of 8, an exact mass of 374.16304257 g/mol, a monoisotopic mass of 374.16304257 g/mol, a topological polar surface area of 92.4 Ų, a heavy atom count of 28, a formal charge of 0, and a complexity of 472 .

科学研究应用

植物生理学和生物化学

- 天冬酰胺合成酶抑制:D-天冬酰胺与抑制植物天冬酰胺合成酶有关,天冬酰胺合成酶是氮素动员中的关键酶。这种抑制会影响植物生长和代谢,正如涉及桉叶油醇及其除草剂衍生物等天然单萜的研究中所见 (Romagni, Duke, & Dayan, 2000)。

癌症治疗

- 抗癌应用:D-天冬酰胺在 L-天冬酰胺酶的作用中至关重要,L-天冬酰胺酶是一种用于癌症治疗的酶,特别是用于急性淋巴细胞白血病。它的作用是耗尽天冬酰胺,天冬酰胺是癌细胞生长所必需的 (Lopes et al., 2017)。此外,L-天冬酰胺酶的谷氨酰胺酶活性受 D-天冬酰胺影响,这对它们对白血病细胞的细胞毒性至关重要 (Parmentier et al., 2015)。

生化分析和酶研究

- 酶和代谢研究:D-天冬酰胺在研究诸如ω-酰胺酶等酶中发挥作用,ω-酰胺酶与植物中的天冬酰胺代谢有关 (Zhang & Marsolais, 2014)。天冬酰胺在植物中的代谢,涉及脱酰胺和转氨等途径,也是一个重要的研究领域 (Sieciechowicz, Joy, & Ireland, 1988)。

肽合成

- 肽合成:D-天冬酰胺用于肽合成中保护酰胺官能团。三苯甲基残基用于保护天冬酰胺和谷氨酰胺中的酰胺官能团,这对于肽的合成很重要 (Sieber & Riniker, 1991)。

临床和治疗研究

- 临床应用:D-天冬酰胺在了解 L-天冬酰胺酶的药代动力学和治疗效果方面至关重要,L-天冬酰胺酶是一种用于治疗白血病的药物 (Boos et al., 1996)。

其他见解

- 进一步研究:正在进行其他研究以探索 L-天冬酰胺酶的新来源,提高其产量,并以更少的副作用增强其治疗效果 (Shrivastava et al., 2016)。

作用机制

Target of Action

D-Asparagine, N-(triphenylmethyl)- is a derivative of D-Asparagine . D-Asparagine is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . .

Mode of Action

D-asparagine is known to be involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .

Biochemical Pathways

D-Asparagine is a source of nitrogen for yeast strains . It is a good substrate for the external yeast asparaginase but is a poor substrate for the internal enzyme . .

Result of Action

D-asparagine is known to be involved in the metabolic control of cell functions in nerve and brain tissue .

安全和危害

The safety data sheet for D-Asparagine, N-(triphenylmethyl)- was not found in the search results. However, it is recommended to use personal protective equipment as required, avoid dust formation, and ensure adequate ventilation when handling the compound .

未来方向

The future directions for the study and application of D-Asparagine, N-(triphenylmethyl)- are not explicitly mentioned in the search results. However, asparaginase, an enzyme that hydrolyzes asparagine, is widely used in chemotherapeutic regimens for the treatment of acute lymphoblastic leukemia . This suggests potential future directions in the study of asparagine and its derivatives in the context of cancer therapy.

生化分析

Biochemical Properties

“D-Asparagine, N-(triphenylmethyl)-” participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolic control of cell functions in nerve and brain tissue

Cellular Effects

Asparagine, from which it is derived, is known to play a vital role in the development of cancer cells . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Asparagine, the amino acid from which it is derived, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Asparagine, the amino acid from which it is derived, has been studied in animal models .

Metabolic Pathways

“D-Asparagine, N-(triphenylmethyl)-” is likely involved in the metabolic pathways of asparagine, given that it is a derivative of this amino acid. Asparagine is involved in several metabolic pathways, including the synthesis of proteins, lipids, and nucleotides .

属性

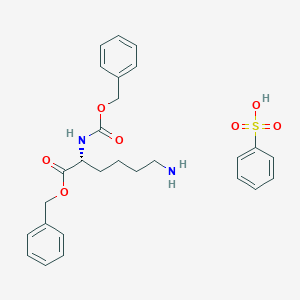

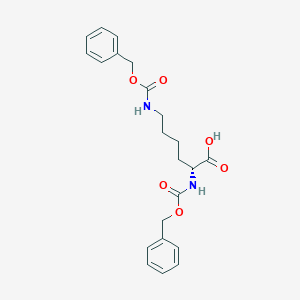

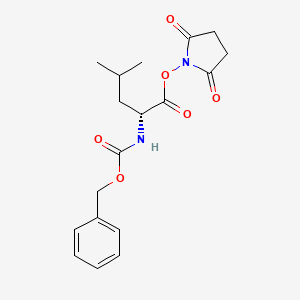

| { "Design of the Synthesis Pathway": "The synthesis of D-Asparagine, N-(triphenylmethyl)- can be achieved through a multi-step process involving the protection of the amine group and the subsequent coupling of the protected asparagine with triphenylmethyl chloride.", "Starting Materials": ["Aspartic acid", "Triphenylmethyl chloride", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate"], "Reaction": ["Protection of the amine group of aspartic acid with tert-butoxycarbonyl (Boc) group in the presence of DCC and DMF to form Boc-Aspartic acid", "Coupling of Boc-Aspartic acid with triphenylmethyl chloride in the presence of DCC and DMF to form Boc-Asparagine, N-(triphenylmethyl)-", "Removal of the Boc protecting group with HCl to yield D-Asparagine, N-(triphenylmethyl)-", "Purification of the product by extraction with ethyl acetate and recrystallization from diethyl ether." ] } | |

CAS 编号 |

200192-49-0 |

分子式 |

C23H22N2O3 |

分子量 |

374.4 g/mol |

IUPAC 名称 |

(2R)-2-amino-4-oxo-4-(tritylamino)butanoic acid |

InChI |

InChI=1S/C23H22N2O3/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,24H2,(H,25,26)(H,27,28)/t20-/m1/s1 |

InChI 键 |

BRRPJQYCERAMFI-HXUWFJFHSA-N |

手性 SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O |

规范 SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N |

同义词 |

(R)-4-Amino-4-oxo-2-(tritylamino)butanoicacid; 200192-49-0; D-Asparagine,N-(triphenylmethyl)-; AmbotzTAA1001; Na-Trityl-D-asparagine; CTK1A1474; MolPort-008-269-252; ZINC34194587; AKOS022184275; AJ-87389; AK-87721; FT-0697946; A-9319 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。